2-Chloro-3-phenyl-propionitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-62-6 | |
| Record name | NSC80631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-3-phenylpropanenitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-phenylpropanenitrile, a halogenated nitrile, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a reactive chlorine atom alpha to a nitrile group and a benzyl substituent, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.
Nomenclature and Synonyms
The accurate identification of chemical compounds is crucial for scientific communication and procurement. The nomenclature and common synonyms for 2-chloro-3-phenylpropanenitrile are outlined below.
Table 1: IUPAC Name and Synonyms
| Identifier | Name |
| IUPAC Name | 2-Chloro-3-phenylpropanenitrile |
| CAS Number | 17849-62-6 |
| Synonyms | Benzenepropanenitrile, α-chloro- |
| α-Chloro-hydrocinnamonitrile | |
| (2R)-2-Chloro-3-phenylpropanenitrile | |
| (2S)-2-Chloro-3-phenylpropanenitrile |
Synthesis of 2-Chloro-3-phenylpropanenitrile
The synthesis of 2-chloro-3-phenylpropanenitrile can be achieved through several routes. A common and effective method is the direct α-chlorination of 3-phenylpropanenitrile. This approach offers a straightforward pathway from a readily available starting material.
Synthetic Pathway: α-Chlorination of 3-Phenylpropanenitrile
The α-chlorination of nitriles can be effectively carried out using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a radical initiator or under acidic conditions to facilitate the reaction. A patented process highlights the use of a strong acid, such as HCl, to catalyze the chlorination of phenylacetonitriles, which can be adapted for 3-phenylpropanenitrile.[1][2]
Caption: Synthetic workflow for 2-Chloro-3-phenylpropanenitrile.
Experimental Protocol: α-Chlorination with Sulfuryl Chloride
This protocol describes a general procedure for the α-chlorination of a nitrile, which can be adapted for the synthesis of 2-chloro-3-phenylpropanenitrile.
Materials:
-
3-Phenylpropanenitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Radical initiator (e.g., benzoyl peroxide) (optional, if using a radical pathway)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet, dissolve 3-phenylpropanenitrile in the anhydrous solvent.
-
If a radical-initiated pathway is chosen, add a catalytic amount of the radical initiator.
-
Slowly add one equivalent of sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-chloro-3-phenylpropanenitrile.
Chemical Properties and Reactivity
The reactivity of 2-chloro-3-phenylpropanenitrile is primarily dictated by the presence of the α-chloro and nitrile functional groups. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution reactions.
Nucleophilic Substitution Reactions
2-Chloro-3-phenylpropanenitrile readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, making it a valuable building block in organic synthesis.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. However, the presence of the α-chloro substituent can influence the reaction pathway. Under basic conditions, α-chloro nitriles can undergo hydrolysis to form ketones, proceeding through an α-chloro amide intermediate which can cyclize.[3]
Caption: Key reactions of 2-Chloro-3-phenylpropanenitrile.
Applications in Research and Drug Development
2-Chloro-3-phenylpropanenitrile serves as a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. Its structural motif is related to 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The ability to introduce different functionalities at the α-position makes it a versatile starting material for the synthesis of compound libraries for drug screening.
The chiral nature of 2-chloro-3-phenylpropanenitrile, with a stereocenter at the α-carbon, is of particular importance in drug development. The synthesis of single enantiomers of drug candidates is often crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[6]
Analytical Characterization
The structural elucidation and purity assessment of 2-chloro-3-phenylpropanenitrile are typically performed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (triplet, ~4.5-4.7 ppm), and methylene protons (doublet, ~3.2-3.4 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Aromatic carbons, nitrile carbon (~117-120 ppm), methine carbon bearing the chlorine (~50-55 ppm), and methylene carbon. |
| IR Spectroscopy | Characteristic absorption for the C≡N stretch (~2240-2260 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CN, and benzyl fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.[7] |
Safety and Handling
As with all α-chloronitriles, 2-chloro-3-phenylpropanenitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Hazards:
-
Toxicity: α-Chloronitriles are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
-
Reactivity: It may react with strong oxidizing agents and strong bases.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
References
- Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles.
- Google Patents. (n.d.). Process for the .alpha.-chlorination of phenylacetonitriles.
-
Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31-40. Retrieved from [Link]
-
Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery, 3(2), 187-245. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]
Sources
- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 2. CA2070577C - Process for the .alpha.-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Chemo-enzymatic synthesis of pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Structure Elucidation of α-Chloro-β-phenylpropionitrile: A Self-Validating Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract: The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research and development in chemistry and pharmacology is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of α-chloro-β-phenylpropionitrile (C₉H₈NCl). Moving beyond a simple recitation of techniques, this document presents a logical, self-validating workflow that demonstrates how data from orthogonal analytical methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are synthesized to build an unassailable structural hypothesis. The causality behind experimental choices is emphasized, providing a robust framework for scientists engaged in small molecule characterization.
Chapter 1: The Initial Survey – Functional Group Identification with Infrared (IR) Spectroscopy
The Causality of Choice: Why Start with IR?
Before committing to more time-intensive and structurally definitive techniques like NMR, a rapid and inexpensive survey of the functional groups present is paramount. Infrared (IR) spectroscopy provides this initial blueprint. By measuring the absorption of infrared radiation by molecular vibrations, we can quickly confirm the presence or absence of key chemical bonds. For a compound named α-chloro-β-phenylpropionitrile, we have three primary hypotheses to test: the presence of a nitrile group (C≡N), an aromatic phenyl ring, and a carbon-chlorine bond (C-Cl).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the neat liquid α-chloro-β-phenylpropionitrile sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Data Interpretation: Decoding the Vibrational Fingerprint
The resulting IR spectrum is analyzed for characteristic absorption bands. Each band corresponds to a specific type of molecular vibration. For α-chloro-β-phenylpropionitrile, we expect to see the following key signals:
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale & Commentary |
| Nitrile | C≡N Stretch | 2260 - 2220[1][2][3][4] | This is a highly diagnostic peak. It is typically sharp and of medium intensity. Its presence in this specific, uncluttered region of the spectrum is strong evidence for the nitrile group. |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | These absorptions are for the sp² C-H bonds on the phenyl ring and appear at a slightly higher frequency than aliphatic C-H stretches. |
| C=C Stretch | 1600 - 1450 | A series of sharp peaks in this region, often called "aromatic overtones," are characteristic of the phenyl ring's carbon-carbon double bonds. | |
| Alkyl Halide | C-Cl Stretch | 850 - 550[5][6] | This absorption is in the lower frequency "fingerprint region." While its presence is confirmatory, this region can be complex, making a definitive assignment challenging without comparison to other data. |
| Alkyl Chain | C-H Stretch | 3000 - 2850 | These are the sp³ C-H stretches from the -CH₂- and -CH- groups in the molecule's backbone. |
The presence of these key bands provides the first layer of validation for the proposed structure, confirming the major functional components.
Chapter 2: Mapping the Skeleton – Unveiling Connectivity with NMR Spectroscopy
The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a detailed map of the carbon-hydrogen framework.
¹³C NMR: A Carbon Atom Census
The first step in NMR analysis is to count the number of unique carbon environments. For the proposed structure of α-chloro-β-phenylpropionitrile, we expect a total of 9 distinct carbon signals.
-
Rationale: The phenyl ring contains 6 carbons, but due to symmetry, the ortho (C2', C6') and meta (C3', C5') carbons are chemically equivalent, resulting in 4 unique aromatic signals (C1', C2'/C6', C3'/C5', C4'). The propionitrile backbone contributes 3 additional unique carbons (the nitrile -C≡N, the chloro-substituted -CH(Cl)-, and the benzylic -CH₂-).
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | Nitrile (-C ≡N) | 115 - 120[7] | The sp-hybridized carbon of the nitrile group appears in this characteristic downfield region. |
| C2 | Methine (-C H(Cl)-) | 40 - 60 | This sp³ carbon is shifted downfield due to the direct attachment of the electronegative chlorine atom. |
| C3 | Benzylic (-C H₂-) | 35 - 45 | This sp³ carbon is adjacent to the phenyl ring, causing a moderate downfield shift. |
| C1' | Aromatic (ipso) | 135 - 140 | The aromatic carbon directly attached to the alkyl chain. |
| C2', C6' | Aromatic (ortho) | 128 - 130 | |
| C3', C5' | Aromatic (meta) | 127 - 129 | |
| C4' | Aromatic (para) | 126 - 128 | The cluster of signals in the 125-140 ppm range is definitive proof of the phenyl group. |
¹H NMR: Probing Proton Environments and Neighbors
¹H NMR provides richer information through three key metrics: chemical shift (electronic environment), integration (proton count), and spin-spin splitting (neighboring protons).
Predicted ¹H NMR Spectrum:
| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Splitting | Rationale |
| Phenyl (Ar-H ) | 5H | 7.2 - 7.4 | Multiplet (m) | The five protons on the monosubstituted benzene ring will appear as a complex, overlapping pattern in this region. |
| Methine (-CH(H )(Cl)-) | 1H | 4.5 - 4.8 | Triplet (t) | This proton is on a carbon bearing an electronegative chlorine and nitrile group, shifting it significantly downfield. It is adjacent to the two -CH₂- protons, so according to the n+1 rule, its signal is split into a triplet (2+1=3). |
| Benzylic (-CH ₂-) | 2H | 3.2 - 3.5 | Doublet (d) | These two protons are adjacent to the single methine proton, splitting their signal into a doublet (1+1=2). Note: These protons are diastereotopic and may appear as a more complex doublet of doublets. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of α-chloro-β-phenylpropionitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific frequencies of ¹H and ¹³C. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Free Induction Decay (FID) signal is collected.
-
¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to ensure that each unique carbon appears as a single sharp line. A larger number of scans is required for ¹³C due to its low natural abundance (1.1%).
-
Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. For the ¹H spectrum, the signals are integrated to determine the relative proton counts.
Chapter 3: Final Confirmation – Mass Spectrometry Analysis
The Role of Mass Spectrometry
Mass spectrometry (MS) provides two final, critical pieces of evidence: the exact molecular weight of the compound and fragmentation patterns that offer corroborating evidence for the proposed structure.
The Molecular Ion Peak: A Telltale Isotopic Signature
Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[8] This results in a highly characteristic pattern for the molecular ion peak (M⁺).
-
M⁺ Peak: This peak corresponds to the molecule containing the ³⁵Cl isotope. For C₉H₈N³⁵Cl, the nominal mass is 165 amu.
-
M+2 Peak: This peak corresponds to the molecule containing the ³⁷Cl isotope. It will appear 2 mass units higher, at 167 amu.
-
Validation: The presence of two peaks at m/z 165 and 167 with a relative intensity ratio of approximately 3:1 is definitive proof that the molecule contains one chlorine atom.[9][10]
Fragmentation Analysis: Breaking the Molecule Apart
When the molecule is ionized in the mass spectrometer, it fragments in predictable ways. Analyzing the mass of these fragments provides "puzzle pieces" that help confirm the connectivity.
-
Benzylic Cleavage (α-cleavage): The bond between the benzylic carbon (C3) and the adjacent methine carbon (C2) is relatively weak. Cleavage at this position is common and results in the formation of a very stable benzyl cation, which often rearranges to the tropylium ion at m/z = 91 . This is frequently the base peak (most intense peak) in the spectrum.
-
Loss of Chlorine: The molecule can lose a chlorine radical (•Cl) to form a cation at m/z = 130 ([M-35]⁺).
-
Alpha Cleavage at the Nitrile: Cleavage can also occur alpha to the nitrile group, leading to various other fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a direct insertion probe or GC inlet.
-
Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).
-
Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative intensity versus m/z is the mass spectrum.
Chapter 4: The Final Verdict – A Synthesized and Self-Validating Conclusion
-
IR spectroscopy confirmed the presence of the key functional groups: a nitrile, a phenyl ring, and a C-Cl bond.
-
¹³C NMR showed exactly 9 unique carbon signals, matching the proposed structure and ruling out symmetric isomers.
-
¹H NMR provided the precise connectivity, showing the relative arrangement of the phenyl, -CH₂-, and -CH(Cl)- groups through characteristic chemical shifts and spin-spin splitting patterns. The 5H:2H:1H integration ratio was a perfect match.
-
Mass spectrometry confirmed the correct molecular weight (165.6 g/mol ) and, crucially, the presence of a single chlorine atom via the 3:1 M⁺/M+2 isotopic pattern. Fragmentation analysis, particularly the presence of the m/z 91 tropylium ion, strongly supported the proposed carbon skeleton.
This systematic, multi-technique approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any subsequent research or development activities.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
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A Guide to the Synthetic Potential of 2-Chloro-3-phenyl-propionitrile for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents and functional materials. 2-Chloro-3-phenyl-propionitrile, a bifunctional molecule featuring both a reactive nitrile group and a labile chlorine atom, represents a significant, yet underexplored, scaffold for the construction of a diverse array of complex molecular architectures. The presence of the phenyl ring further extends its utility, allowing for the introduction of a key structural motif found in numerous biologically active compounds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthetic pathways to this compound and, more importantly, exploring its vast potential in the synthesis of valuable heterocyclic compounds and other key intermediates for drug discovery. By providing a blend of theoretical insights and practical, field-proven experimental protocols, this document aims to empower researchers to harness the full synthetic potential of this promising, yet underutilized, chemical entity. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 17849-62-6 | [1] |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | 21-22.5 °C | [1] |
| Boiling Point | 128-130 °C at 13 Torr | [1] |
The synthesis of this compound can be approached through several established methods for the α-halogenation of nitriles. A common and effective strategy involves the chlorination of 3-phenyl-propionitrile.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous procedures for the α-chlorination of nitriles.
Materials:
-
3-phenyl-propionitrile
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenyl-propionitrile (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the α-chlorination of nitriles under radical conditions.
-
Radical Initiator (BPO or AIBN): The reaction proceeds via a free-radical mechanism, and an initiator is required to start the chain reaction.
-
Inert Solvent (CCl₄): Carbon tetrachloride is a non-polar solvent that is inert under the reaction conditions and effectively dissolves the reactants.
-
Aqueous Workup: The washing steps with sodium bicarbonate and water are crucial to remove any acidic byproducts and unreacted reagents.
Caption: Workflow for the synthesis of this compound.
Potential Research Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Tetrazole Derivatives: Bioisosteres of Carboxylic Acids
Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which can improve metabolic stability and pharmacokinetic properties.[2] The reaction of nitriles with sodium azide is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[3]
Reaction Rationale:
The reaction proceeds via a [3+2] cycloaddition of the azide anion to the nitrile group. The presence of the chloro-substituent at the α-position may influence the electronic properties of the nitrile, potentially affecting the reaction rate.
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-(1-Chloro-2-phenylethyl)-1H-tetrazole
This protocol is adapted from general procedures for tetrazole synthesis from nitriles.[3][4]
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive) [5][6][7]
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) (as a Lewis acid catalyst)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validating System:
-
The formation of the tetrazole ring can be confirmed by the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations in the IR spectrum.
-
¹H NMR and ¹³C NMR spectroscopy will show characteristic shifts for the protons and carbons of the tetrazole ring.
Caption: Reaction pathway for the synthesis of a tetrazole derivative.
Synthesis of Aminothiazole Derivatives: A Privileged Scaffold
The aminothiazole moiety is a key structural feature in a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[8] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone or a related compound with a thiourea, is a classic and versatile method for constructing this heterocyclic system.[9]
Reaction Rationale:
This compound can act as an α-halo-nitrile equivalent. The reaction with thiourea is expected to proceed via an initial S-alkylation, followed by intramolecular cyclization and tautomerization to form the stable aminothiazole ring.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Amino-4-benzylthiazole Derivatives
This protocol is based on established methods for the synthesis of aminothiazoles from α-halo carbonyl compounds and their analogs.[9][10]
Materials:
-
This compound
-
Thiourea
-
Ethanol or other suitable protic solvent
-
Sodium bicarbonate or triethylamine (as a base)
Procedure:
-
Dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a base such as sodium bicarbonate or triethylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality and Self-Validation:
-
The base is essential to neutralize the HCl formed during the reaction and to facilitate the cyclization step.
-
The formation of the aminothiazole can be confirmed by the presence of the characteristic amino group protons in the ¹H NMR spectrum and the appearance of C=N and C-S stretching vibrations in the IR spectrum.
Synthesis of Pyrazole Derivatives: Key Intermediates in Drug Discovery
Pyrazoles are another class of five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[11][12][13][14][15] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Reaction Rationale:
While this compound is not a direct 1,3-dicarbonyl equivalent, it can be envisioned as a precursor. For instance, it can be converted to a β-keto nitrile, which can then undergo cyclocondensation with hydrazine.
Proposed Two-Step Synthesis:
Step 1: Synthesis of a β-Keto Nitrile Intermediate
A plausible approach involves the reaction of this compound with a suitable nucleophile, followed by hydrolysis and oxidation or other functional group manipulations to generate a 1,3-dicarbonyl-like precursor.
Step 2: Cyclocondensation with Hydrazine
The resulting β-keto nitrile can then be reacted with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative.
General Reaction Scheme (Two-Step):
Due to the multi-step nature and the need for optimization, a detailed, validated protocol is not provided here. However, this proposed pathway offers a promising avenue for further research and development.
Potential Applications in the Synthesis of Pharmacologically Active Molecules
The heterocyclic scaffolds derived from this compound are present in a variety of drugs and drug candidates.
Potential Precursor for Anticonvulsant Agents
Several anticonvulsant drugs feature aromatic and heterocyclic moieties.[16][17][18][19][20] The ability to synthesize substituted tetrazoles and other nitrogen-containing heterocycles from this compound makes it a valuable starting material for the exploration of novel anticonvulsant agents. For instance, the tetrazole ring can act as a key pharmacophore, interacting with biological targets involved in neuronal excitability.
Building Block for Anti-inflammatory Drugs
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylpropionic acid moiety.[21][22][23][24][25] While this compound itself is not a direct precursor, its derivatives could be. For example, hydrolysis of the nitrile group to a carboxylic acid and reduction of the chloro group would yield 3-phenylpropionic acid, a core structure in some NSAIDs. Furthermore, the heterocyclic derivatives synthesized from this starting material may themselves possess anti-inflammatory properties.
Conclusion and Future Outlook
This compound is a chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of complex heterocyclic compounds. This guide has outlined several promising research applications, providing both the theoretical framework and practical guidance for their exploration.
Future research in this area could focus on:
-
Developing more efficient and greener synthetic routes to this compound.
-
Exploring a wider range of cyclization reactions to access novel heterocyclic systems.
-
Synthesizing libraries of derivatives based on the scaffolds presented in this guide for biological screening.
-
Investigating the use of this compound in the total synthesis of known pharmacologically active molecules.
By embracing the synthetic versatility of this compound, the scientific community can unlock new avenues for the discovery and development of the next generation of therapeutic agents.
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (URL: [Link])
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Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. (URL: [Link])
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Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes - Chemical Communications (RSC Publishing). (URL: [Link])
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Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed. (URL: [Link])
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Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed. (URL: [Link])
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances. (URL: [Link])
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2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation - ResearchGate. (URL: [Link])
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(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. (URL: [Link])
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Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. (URL: [Link])
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Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - Scientific Reports. (URL: [Link])
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates - Chemical Reviews Letters. (URL: [Link])
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (URL: [Link])
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Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - Beilstein Journal of Organic Chemistry. (URL: [Link])
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - International Journal of Molecular Sciences. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Molecules. (URL: [Link])
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Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed. (URL: [Link])
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Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed. (URL: [Link])
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Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... - ResearchGate. (URL: [Link])
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(PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity - ResearchGate. (URL: [Link])
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novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives - Rasayan Journal of Chemistry. (URL: [Link])
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
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Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. - Filo. (URL: [Link])
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Antiinflammatory Agents. 3. Synthesis and Pharmacological Evaluation of 2-amino-3-benzoylphenylacetic Acid and Analogues - PubMed. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-phenyl-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Chloro-3-phenyl-propionitrile is a valuable and versatile bifunctional molecule, incorporating a reactive nitrile group and a susceptible α-chloro substituent. This unique structural arrangement makes it a key building block in the synthesis of a variety of important organic molecules, particularly derivatives of the amino acid phenylalanine. The presence of the electron-withdrawing cyano group and the adjacent phenyl ring significantly influences the reactivity of the α-carbon, making it an interesting substrate for nucleophilic substitution reactions. Understanding the nuances of these reactions is critical for chemists aiming to leverage this compound in synthetic strategies. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering both mechanistic insights and detailed experimental protocols for key transformations.
Mechanistic Considerations: The SN1 vs. SN2 Dichotomy
The reaction pathway for nucleophilic substitution at the C-2 position of this compound is a delicate balance between the SN1 and SN2 mechanisms. The choice of pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
-
The Substrate: this compound is a secondary halide. While secondary halides can undergo both SN1 and SN2 reactions, the presence of the adjacent phenyl group (a benzylic-like position) can stabilize a potential carbocation intermediate through resonance, favoring an SN1 pathway. Conversely, the electron-withdrawing nature of the cyano group can destabilize a carbocation, thus favoring an SN2 mechanism. Steric hindrance around the reaction center is moderate, not completely precluding an SN2 attack.
-
The Nucleophile: Strong, unhindered nucleophiles will favor the bimolecular SN2 pathway.[1] Conversely, weak or sterically bulky nucleophiles are more likely to participate in an SN1 reaction, as they are less effective at direct backside attack.
-
The Solvent: Polar protic solvents (e.g., water, methanol) can stabilize both the departing chloride ion and a potential carbocation intermediate, thus favoring the SN1 mechanism. Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not solvate the nucleophile as strongly, leaving it more "naked" and reactive, which promotes the SN2 pathway.[1]
The interplay of these factors allows for a degree of control over the reaction mechanism and, consequently, the stereochemical outcome.
Caption: Factors influencing the SN1 vs. SN2 pathway.
Application: Synthesis of Phenylalanine Precursors and Analogs
One of the most significant applications of nucleophilic substitution reactions on this compound is in the synthesis of phenylalanine and its derivatives. By introducing various nitrogen-containing nucleophiles, one can readily access precursors to this essential amino acid.
Protocol 1: Synthesis of 2-Azido-3-phenyl-propionitrile
The azide functional group is a versatile precursor to amines. The reaction of this compound with sodium azide is a classic example of an SN2 reaction. The azide ion is an excellent nucleophile, and the use of a polar aprotic solvent like DMF or DMSO facilitates a rapid and efficient substitution.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10 mmol) and 30 mL of anhydrous dimethylformamide (DMF).
-
Addition of Azide: To the stirred solution, add sodium azide (0.78 g, 12 mmol).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-3-phenyl-propionitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Parameter | Value | Reference |
| Solvent | DMF or DMSO | [1] |
| Temperature | 60-70 °C | Inferred from similar reactions |
| Reaction Time | 4-6 hours | Inferred from similar reactions |
| Expected Yield | >90% | Inferred from similar reactions |
Causality Behind Experimental Choices:
-
Anhydrous DMF: Using an anhydrous polar aprotic solvent prevents the formation of byproducts from reaction with water and enhances the nucleophilicity of the azide ion.[1]
-
Excess Sodium Azide: A slight excess of sodium azide ensures the complete consumption of the starting material.
-
Aqueous Work-up: Pouring the reaction mixture into water precipitates the product and dissolves the inorganic salts.
-
Washing with Bicarbonate: This step removes any acidic impurities that may have formed during the reaction.
Protocol 2: Synthesis of 2-Amino-3-phenyl-propionitrile via Ammonolysis
The direct substitution of the chloride with ammonia provides a route to the corresponding primary amine. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is crucial. Performing the reaction in liquid ammonia at low temperatures is an effective method. A similar reaction with β-chloropropionitrile has been reported to give a 90% yield of β-aminopropionitrile.[2]
Reaction Scheme:
Experimental Protocol:
-
Apparatus Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer.
-
Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask.
-
Substrate Addition: Slowly add a solution of this compound (1.66 g, 10 mmol) in 10 mL of anhydrous diethyl ether to the liquid ammonia with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours and then let it slowly warm to room temperature overnight, allowing the excess ammonia to evaporate.
-
Work-up: To the remaining residue, add 50 mL of diethyl ether and filter to remove the ammonium chloride precipitate.
-
Extraction and Concentration: Wash the filtrate with a small amount of water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-3-phenyl-propionitrile.
-
Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
| Parameter | Value | Reference |
| Solvent | Liquid Ammonia | [2] |
| Temperature | -78 °C to room temp. | [3] |
| Reaction Time | ~12 hours | Inferred from similar reactions |
| Expected Yield | High (approaching 90%) | [2] |
Causality Behind Experimental Choices:
-
Excess Liquid Ammonia: Using a large excess of ammonia as the solvent and reactant drives the equilibrium towards the formation of the primary amine and minimizes over-alkylation.[4]
-
Low Temperature: The low temperature helps to control the volatility of liquid ammonia and can improve the selectivity of the reaction.
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is important to prevent the formation of the hydrolysis product, 2-hydroxy-3-phenyl-propionitrile.
Protocol 3: Hydrolysis to 2-Hydroxy-3-phenyl-propionitrile
The hydrolysis of the chloride to a hydroxyl group can be achieved under basic conditions. This reaction typically proceeds through an SN2 mechanism with hydroxide as the nucleophile. The nitrile group is generally stable to these conditions but can be hydrolyzed to the corresponding carboxylic acid under more forcing conditions (higher temperatures and prolonged reaction times).[5]
Reaction Scheme:
Caption: Synthetic routes from this compound.
Conclusion
This compound is a highly valuable synthetic intermediate whose reactivity is governed by the principles of nucleophilic substitution. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can selectively favor either the SN1 or SN2 pathway to achieve the desired product. The protocols outlined in this guide provide a solid foundation for the synthesis of key derivatives, particularly those that serve as precursors to phenylalanine and its analogs. As with any chemical transformation, careful optimization and monitoring are essential to ensure high yields and purity.
References
- CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents.
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC. Available at: [Link]
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synthesis of primary amines by SN2 reactions - YouTube. Available at: [Link]
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2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields:(a) C_(2)H_(5)CH_(... - YouTube. Available at: [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. Available at: [Link]
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7.7: Stereochemistry of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
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Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Available at: [Link]
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Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. Available at: [Link]
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2-phenylpropionic acid - Organic Syntheses Procedure. Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Available at: [Link]
-
Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane - Organic Chemistry Portal. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
SN2 Reaction Mechanisms - YouTube. Available at: [Link]
-
What would be the best and safest way to synthesize liquid ammonia in organic chemistry laboratory? | ResearchGate. Available at: [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions - ResearchGate. Available at: [Link]
-
SN2 Reaction Mechanism - BYJU'S. Available at: [Link]
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3-Chloro-2-methylpropene reacts with sodium methoxide in methanol... (1 Answer) | Transtutors. Available at: [Link]
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The mechanisms of nucleophilic substitution in aliphatic compounds - ResearchGate. Available at: [Link]
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Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Available at: [Link]
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Synthesis of Organic Azide as reactant for "click" chemistry reaction? - ResearchGate. Available at: [Link]
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What will be the equation for the reaction of sodium methoxide with methanol? - Quora. Available at: [Link]
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SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution by Leah4sci. Available at: [Link]
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11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax. Available at: [Link]
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Why does sodium methoxide in methanol promote a E2 reaction? : r/chemhelp - Reddit. Available at: [Link]
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Synthesis of 2-amino-3-phenyl-propionitrile - PrepChem.com. Available at: [Link]
-
The SNAr reaction with sodium azide on compound 3. - ResearchGate. Available at: [Link]
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Derivatization of 2-Chloro-3-phenyl-propionitrile for biological assays
Application Note & Protocols
Topic: Strategic Derivatization of 2-Chloro-3-phenyl-propionitrile for High-Throughput Biological Screening
Abstract
This compound is a versatile and cost-effective chemical scaffold possessing two distinct and orthogonally reactive functional handles: a labile α-chloro group and a modifiable nitrile moiety. This combination makes it an exceptional starting point for the rapid generation of diverse molecular libraries aimed at drug discovery and biological probe development. The strategic modification of this scaffold allows for a systematic exploration of chemical space around a core phenylpropanenitrile structure, which is a common motif in biologically active compounds. This guide provides a detailed exposition of the underlying chemical principles and field-tested protocols for the derivatization of this compound. We present robust methodologies for nucleophilic substitution at the C2 position and chemical transformations of the nitrile group, enabling the synthesis of a wide array of analogs, including α-amino, α-azido, and α-thio nitriles, as well as the corresponding carboxylic acids and primary amines. Each protocol is designed as a self-validating system, incorporating essential steps for purification, characterization, and troubleshooting to ensure the generation of high-quality compounds ready for biological evaluation.
Introduction: The Rationale for Derivatization
In modern drug discovery, the creation of focused compound libraries is a cornerstone of identifying novel therapeutic agents. The goal is not merely to synthesize molecules but to do so with a clear strategic purpose. This compound serves as an ideal starting scaffold for such an endeavor. Its reactivity is dominated by two key sites:
-
The C2-Chloride: This is an excellent electrophilic center, highly susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism.[1] This allows for the introduction of diverse functional groups that can probe specific interactions with biological targets, such as hydrogen bond donors/acceptors, charged moieties, and hydrophobic substituents.
-
The C1-Nitrile: The nitrile group is a stable but versatile functional group.[2] It can be maintained as a non-basic, polar feature or transformed into a primary amine or a carboxylic acid.[3][4] These transformations dramatically alter the physicochemical properties of the molecule, converting a neutral scaffold into a basic or acidic one, respectively, which is critical for modulating target engagement, solubility, and pharmacokinetic properties.
This document outlines protocols to exploit this reactivity, providing a blueprint for constructing a library of derivatives for comprehensive Structure-Activity Relationship (SAR) studies.
Strategic Overview of Derivatization Pathways
The derivatization strategy is bifurcated, targeting the two primary reactive sites. The following diagram provides a high-level overview of the synthetic possibilities emanating from the parent scaffold.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-phenyl-propionitrile
Welcome to the technical support center for the synthesis of 2-chloro-3-phenyl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most direct and common method for synthesizing this compound is through the α-chlorination of 3-phenylpropionitrile. This reaction is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a strong acid catalyst. The starting material, 3-phenylpropionitrile, can be prepared via several methods, including the dehydration of 3-phenylpropanamide or a multi-step synthesis from 2-phenylethanol.
Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it likely to be?
A common side product with a higher boiling point is 2,2-dichloro-3-phenyl-propionitrile . This occurs because the initial product, this compound, can undergo further chlorination. The electron-withdrawing nature of the first chlorine atom can activate the remaining α-hydrogen, making it susceptible to a second chlorination. A patent on the α-chlorination of phenylacetonitriles notes that the monochlorinated product can chlorinate faster than the starting material.[1]
Q3: My reaction mixture turned dark, and upon analysis, I see a significant amount of an unsaturated compound. What is happening?
The formation of a dark-colored mixture and an unsaturated compound suggests an elimination reaction . The likely side product is 3-phenyl-2-propenenitrile (cinnamonitrile) . This E2 elimination is often promoted by the presence of a base, which can be introduced as an impurity or formed in situ. It is crucial to maintain anhydrous and neutral to acidic conditions to suppress this side reaction.
Q4: After quenching my reaction, I have a significant amount of water-soluble impurities. What could these be?
Water-soluble impurities are often the result of hydrolysis . If water is present in the reaction mixture, the nitrile group of either the starting material or the product can be hydrolyzed to the corresponding amide (e.g., 2-chloro-3-phenyl-propionamide) and further to the carboxylic acid (2-chloro-3-phenyl-propionic acid).[2][3][4][5][6] This is especially prevalent if the reaction is worked up under strongly acidic or basic conditions for an extended period.
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient reaction time or temperature.- Inactive chlorinating agent.- Insufficient catalyst. | - Monitor the reaction by TLC or GC to determine the optimal reaction time.- Use a fresh bottle of sulfuryl chloride or ensure your chlorine gas is dry.- Ensure a catalytic amount of strong acid (e.g., HCl) is present. |
| Formation of 2,2-dichloro-3-phenyl-propionitrile | - Over-chlorination due to excess chlorinating agent.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent.- Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Formation of 3-phenyl-2-propenenitrile | - Presence of a base.- High reaction temperatures. | - Ensure all reagents and solvents are anhydrous and free of basic impurities.- Avoid the use of basic quenching agents if possible.- Conduct the reaction at a controlled, moderate temperature. |
| Formation of Hydrolysis Products (Amide, Carboxylic Acid) | - Presence of water in reagents or solvents.- Prolonged exposure to acidic or basic workup conditions. | - Use anhydrous solvents and reagents.- Perform the aqueous workup quickly and at a low temperature.- Neutralize the reaction mixture carefully during workup. |
| Violent/Uncontrolled Reaction | - Lack of a catalyst leading to a long induction period followed by a rapid, exothermic reaction. | - As described in patent EP0518412A1, the presence of a strong acid catalyst ensures a smooth and controlled reaction initiation.[1] Add a small amount of HCl gas or a non-nucleophilic strong acid at the beginning of the reaction. |
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathway and the formation of common side products.
Sources
- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3-phenyl-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3-phenyl-propionitrile. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and optimize your reaction conditions. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure your success.
I. Reaction Overview: Synthesis of this compound
The target molecule, this compound, is typically synthesized via the α-chlorination of 3-phenylpropionitrile. This reaction involves the substitution of a hydrogen atom on the carbon adjacent (alpha) to the nitrile group with a chlorine atom.
Common Synthetic Approach:
A prevalent method for this transformation is the reaction of 3-phenylpropionitrile with a chlorinating agent, often in the presence of a catalyst or under specific reaction conditions to promote regioselectivity and minimize side reactions.
Key reaction parameters that require careful control include:
-
Choice of Chlorinating Agent: Agents like sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂) are commonly used.
-
Catalyst: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or a strong acid can be crucial.[1]
-
Solvent: The choice of solvent can significantly influence reaction kinetics and selectivity.
-
Temperature: Temperature control is critical to manage reaction rate and prevent unwanted side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material, 3-phenylpropionitrile, even after prolonged reaction time. What are the likely causes and how can I fix this?
A1: Low conversion can stem from several factors related to reagents, catalysts, and reaction conditions.
-
Inactive Chlorinating Agent:
-
Causality: Chlorinating agents can degrade over time, especially if not stored properly. For instance, sulfuryl chloride can hydrolyze in the presence of moisture.
-
Solution: Use a fresh bottle of the chlorinating agent or purify the existing stock. For example, sulfuryl chloride can be distilled before use.
-
-
Ineffective Catalyst/Initiator:
-
Causality: If using a radical initiator, it may not be decomposing effectively at the reaction temperature to generate the necessary radicals. Strong acid catalysts might be neutralized by impurities.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. If using an acid catalyst, ensure all reagents and the solvent are anhydrous.
-
-
Sub-optimal Reaction Temperature:
-
Causality: The activation energy for the α-chlorination may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C while carefully monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can lead to side reactions.
-
-
Presence of Inhibitors:
-
Causality: Trace impurities in the starting material or solvent can act as radical scavengers, inhibiting the reaction.
-
Solution: Purify the 3-phenylpropionitrile and the solvent before use. Distillation is a common purification method.
-
Formation of Multiple Products/Impurities
Q2: My crude product shows multiple spots on the TLC plate, indicating the formation of several byproducts. What are these likely impurities and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. The likely culprits are dichlorination, aromatic ring chlorination, and hydrolysis of the nitrile group.
-
Dichlorinated Product (2,2-dichloro-3-phenylpropionitrile):
-
Causality: The monochlorinated product can sometimes be more reactive than the starting material, leading to a second chlorination at the α-position.[1]
-
Solution: Use a stoichiometric amount or a slight deficit of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
-
Aromatic Ring Chlorination:
-
Causality: Under certain conditions, particularly with Lewis acid catalysis, electrophilic aromatic substitution can compete with the desired α-chlorination.
-
Solution: Avoid strong Lewis acid catalysts if ring chlorination is observed. Using a radical pathway (e.g., with AIBN as an initiator) can favor side-chain chlorination.
-
-
Hydrolysis of the Nitrile Group:
-
Causality: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[2][3]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Reaction Stalls or is Sluggish
Q3: The reaction starts but then seems to stop before completion. What could be causing the reaction to stall?
A3: A stalling reaction can be due to catalyst deactivation, reagent depletion, or changes in the reaction medium.
-
Catalyst Decomposition/Deactivation:
-
Causality: The catalyst or initiator may have a short half-life at the reaction temperature and is consumed before the reaction is complete.
-
Solution: Add the catalyst in portions throughout the reaction. Alternatively, choose a catalyst with a longer half-life at the desired temperature.
-
-
Insufficient Mixing:
-
Causality: If the reaction is heterogeneous or if reagents are not fully soluble, poor mixing can lead to localized depletion of reactants.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. If solubility is an issue, consider a co-solvent.
-
Work-up and Purification Issues
Q4: I'm having difficulty isolating the pure this compound from the crude reaction mixture. What is an effective purification strategy?
A4: Purification of the target compound requires removal of unreacted starting materials, byproducts, and the chlorinating agent/catalyst residues.
-
Quenching:
-
Causality: Residual reactive chlorinating agents can interfere with purification and pose a safety hazard.
-
Solution: Carefully quench the reaction mixture with a suitable reagent. For example, a dilute solution of sodium bisulfite can be used to neutralize excess sulfuryl chloride.
-
-
Extraction:
-
Causality: The product needs to be separated from water-soluble impurities and salts.
-
Solution: After quenching, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine to remove residual impurities.[4]
-
-
Chromatography/Distillation:
-
Causality: For high purity, chromatographic separation or distillation is often necessary.
-
Solution: Column chromatography on silica gel is a common method. Alternatively, if the product is thermally stable, vacuum distillation can be an effective purification technique.[4][5] The boiling point of this compound is reported as 128-130 °C at 13 Torr.[6]
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the α-chlorination of 3-phenylpropionitrile?
A: The optimal temperature depends on the specific chlorinating agent and catalyst used. For radical chlorinations, the temperature should be sufficient to induce the decomposition of the initiator (e.g., 50-80°C for AIBN). For reactions with sulfuryl chloride, the reaction can often be initiated at room temperature and may require cooling to control the exotherm. It is crucial to monitor the reaction and adjust the temperature accordingly.
Q: Which solvent is most suitable for this reaction?
A: Non-polar, aprotic solvents are generally preferred to avoid side reactions. Carbon tetrachloride (CCl₄) has been traditionally used for radical chlorinations, but due to its toxicity, other solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or even the neat starting material can be used. The choice of solvent can also influence the reaction kinetics and should be optimized for your specific conditions.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the relative intensities of the spots/peaks corresponding to the starting material and the product, you can determine the extent of the reaction and identify the optimal time to stop it.[4]
Q: Are there any specific safety precautions I should take?
A: Yes, this reaction involves hazardous materials and should be performed in a well-ventilated fume hood.
-
Chlorinating agents are corrosive and toxic. Avoid inhalation and skin contact.
-
The reaction can be exothermic . Use an ice bath to control the temperature, especially during the addition of reagents.
-
Hydrogen chloride (HCl) gas may be evolved as a byproduct.[1] Ensure the reaction setup is equipped with a gas trap.
-
Always wear appropriate Personal Protective Equipment (PPE) , including safety goggles, gloves, and a lab coat.
IV. Experimental Protocols
General Protocol for α-Chlorination using Sulfuryl Chloride
Disclaimer: This is a general guideline and may require optimization.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a trap for acidic gases.
-
Ensure all glassware is thoroughly dried.
-
Charge the flask with 3-phenylpropionitrile (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
-
Reaction:
-
Add a radical initiator (e.g., AIBN, 0.02-0.05 equivalents) to the flask.
-
Slowly add sulfuryl chloride (1.0-1.1 equivalents) from the dropping funnel to the stirred solution.
-
The reaction may be initiated by gentle heating or exposure to a UV lamp, depending on the specific conditions.
-
Maintain the reaction temperature and monitor the progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess sulfuryl chloride by slowly adding a saturated solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
V. Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 50-80 °C (with radical initiator) | To ensure efficient decomposition of the initiator. |
| Chlorinating Agent | 1.0 - 1.1 equivalents | To maximize conversion while minimizing dichlorination. |
| Catalyst/Initiator | 0.02 - 0.05 equivalents | A catalytic amount is sufficient to initiate the reaction. |
| Solvent | Anhydrous, non-polar, aprotic | To prevent side reactions like hydrolysis. |
VI. Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
VII. References
-
Organic Syntheses Procedure. 2-phenylpropionic acid.
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
-
The Good Scents Company. 3-phenyl propionitrile, 645-59-0.
-
Chemistry Steps. Preparation of Nitriles.
-
Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid.
-
Organic Syntheses Procedure. chloroacetonitrile.
-
Google Patents. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
-
Google Patents. CN101565388B - Preparation method of 2-aryl propionitrile compounds.
-
Chemistry Steps. Reactions of Nitriles.
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles.
-
Master Organic Chemistry. Reactions and Mechanisms.
-
ChemicalBook. (2023, July 12). 2-CHLORO-3-PHENYLPROPIONITRILE | 17849-62-6.
-
The University of Liverpool Repository. Iron-catalyzed alkylation of nitriles with alcohols.
-
Google Patents. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
Sources
- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-CHLORO-3-PHENYLPROPIONITRILE | 17849-62-6 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-phenyl-propionitrile
Welcome to the technical support center for the synthesis of 2-Chloro-3-phenyl-propionitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key synthetic intermediate, the efficient production of α-chloronitriles like this compound is critical. This document provides in-depth, field-proven insights based on established chemical principles.
Section 1: Core Synthetic Strategy & Mechanism
The most common and direct route to this compound is the α-chlorination of 3-phenylpropionitrile. The reaction hinges on the deprotonation of the α-carbon (the carbon adjacent to the nitrile group), which is rendered acidic by the electron-withdrawing effect of the cyano group. The resulting carbanion is then quenched with an electrophilic chlorine source.
The general mechanism can be visualized as follows:
Caption: General mechanism for α-chlorination of 3-phenylpropionitrile.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Answer: Low yield is a common problem that can usually be traced back to a few key areas. A systematic approach is the most effective way to diagnose the issue.[1]
1. Reagent Purity and Stoichiometry:
-
Starting Material: Is your 3-phenylpropionitrile pure? Impurities can interfere with the reaction. Consider purification by vacuum distillation before use.
-
Base: The choice and handling of the base are critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are effective but are highly sensitive to moisture. Ensure your solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorine source. It should be pure and dry. Using gaseous chlorine or sulfuryl chloride can lead to over-chlorination and other side reactions if not carefully controlled.
2. Reaction Conditions:
-
Temperature: Deprotonation with strong bases like LDA must be performed at low temperatures (typically -78 °C) to prevent side reactions. The dropwise addition of the base and the chlorinating agent is crucial to control the reaction exotherm.
-
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Diethyl Ether are standard for reactions involving strong bases. For syntheses using weaker bases with phase-transfer catalysis, solvents like toluene or dichloromethane are often used.[2]
3. Catalyst Activity (for Phase-Transfer Catalysis):
-
If you are using a Phase-Transfer Catalysis (PTC) approach (e.g., NaOH with a quaternary ammonium salt), the catalyst's efficiency is paramount.[2][3] Ensure the catalyst, such as benzyltriethylammonium chloride, has not degraded. The reaction can be inhibited by certain ions, so reagent quality is key.[3]
4. Workup and Purification Losses:
-
The product can be lost during aqueous workup if extractions are not performed thoroughly. Ensure you rinse all glassware and perform multiple extractions with the appropriate solvent.[1]
-
Purification via vacuum distillation must be done carefully, as overheating can cause decomposition. Column chromatography is an alternative, but care must be taken if the product is sensitive to silica gel.[1]
Here is a logical workflow for troubleshooting low yields:
Caption: Systematic workflow for troubleshooting low reaction yields.
Question: I am observing significant formation of side products. How can I improve selectivity?
Answer: Side product formation is typically due to the high reactivity of the carbanion intermediate or harsh reaction conditions.
-
Elimination: The α-chloronitrile product can undergo elimination in the presence of excess base to form cinnamonitrile. This is more likely at elevated temperatures. Ensure the base is added slowly at low temperature and that there is no "hotspotting" in the reactor. Quench the reaction once the formation of the desired product is complete, as confirmed by monitoring (TLC or GC).
-
Dimerization/Polymerization: Nitriles, especially activated ones, can polymerize in the presence of strong bases.[4] Again, strict temperature control and avoiding an excess of base are key preventative measures.
-
Hydrolysis: The nitrile group can be hydrolyzed to an amide or carboxylic acid if excessive water is present during the reaction or, more commonly, during workup with strong acid or base at high temperatures. The mechanism for the basic hydrolysis of a related α-chloronitrile has been discussed in the literature.[5][6] Perform workup under neutral or mildly acidic conditions at room temperature.
Question: The reaction seems to stall before completion, even with sufficient reaction time. What could be the cause?
Answer: A stalled reaction typically points to one of two issues:
-
Insufficient Deprotonation: This can happen if the base has been deactivated by moisture or if the base is not strong enough for complete deprotonation. If using LDA, ensure it was freshly prepared or properly titrated. If using a weaker base like potassium carbonate, vigorous stirring is essential to overcome mass transfer limitations.[7]
-
Catalyst Poisoning (in PTC systems): In phase-transfer catalysis, the catalyst can be "poisoned" or deactivated by side reactions that form species which bind irreversibly to the catalyst.[2] Investigating the nature of any byproducts can provide clues. It may be necessary to add the catalyst in portions or use a higher catalyst loading.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best chlorinating agent for this synthesis?
-
A: For laboratory-scale synthesis where selectivity is paramount, N-Chlorosuccinimide (NCS) is often the preferred choice. It is a solid that is easy to handle and provides a controlled source of electrophilic chlorine. Other reagents like sulfuryl chloride (SO₂Cl₂) can also be effective but may require more careful control of stoichiometry and temperature to avoid side reactions.
-
-
Q: How critical is the exclusion of moisture from the reaction?
-
A: Extremely critical , especially when using strong bases like LDA or NaH. Water will rapidly and irreversibly quench these bases, leading to incomplete deprotonation and low yields. All glassware should be flame- or oven-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere.[1]
-
-
Q: What is Phase-Transfer Catalysis (PTC) and how can it benefit this synthesis?
-
A: PTC is a technique used for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase containing a base and an organic phase containing the substrate).[2] A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the base (e.g., OH⁻) from the aqueous phase into the organic phase to perform the deprotonation. This methodology avoids the need for expensive anhydrous solvents and hazardous, moisture-sensitive bases, making the process simpler, safer, and more scalable.[3]
-
Caption: Simplified cycle of a Phase-Transfer Catalysis system.
-
Q: What analytical techniques are best for monitoring the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. Gas Chromatography (GC) provides quantitative data on the consumption of starting material and the formation of the product and byproducts.[7] Regular sampling and analysis are crucial to determine the reaction endpoint and prevent the formation of unwanted side products from over-reacting.
-
Section 4: Optimized Experimental Protocol (Example)
This protocol is an illustrative example using a strong base. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound via α-chlorination of 3-phenylpropionitrile.
Materials:
-
3-phenylpropionitrile (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq), solution in hexanes, titrated
-
N-Chlorosuccinimide (NCS) (1.1 eq), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation: Dissolve 3-phenylpropionitrile (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The formation of the carbanion can be observed.
-
Chlorination: In a separate flask, dissolve NCS (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is often rapid.
-
Monitoring: After the addition of NCS is complete, stir for an additional 30 minutes at -78 °C. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[7]
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Section 5: Data Summary Table
The choice of base is a critical parameter. The following table summarizes common base systems and their typical reaction conditions.
| Base System | Base Type | Typical Solvent | Temperature | Key Considerations |
| LDA | Strong, Non-nucleophilic | Anhydrous THF/Ether | -78 °C | High yield, requires strictly anhydrous conditions and low temperatures. |
| NaH | Strong, Non-nucleophilic | Anhydrous THF/DMF | 0 °C to RT | Heterogeneous reaction, requires efficient stirring. Fire hazard. |
| NaOH / PTC | Strong Base | Toluene / H₂O | RT to 50 °C | Operationally simple, scalable, avoids hazardous reagents. Yield depends on PTC efficiency.[2][3] |
| K₂CO₃ / PTC | Weaker Base | Acetonitrile / Toluene | Reflux | Requires higher temperatures, may be less efficient but is milder.[7] |
References
- CN105037139A - Preparation method for 2-phenylpropionic acid.
-
2-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-PHENYLPROPIONIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Fructose-based surfactants by Fischer glycosylation, hydrogenation, and amidation. Green Chemistry - RSC Publishing. [Link]
- CN101565388B - Preparation method of 2-aryl propionitrile compounds.
- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.
-
Varela Calafat, S., et al. (2005). Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis. The Journal of Organic Chemistry, 70(12), 4659-66. [Link]
- CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
-
PHENYL CINNAMATE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
- US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Chemistry Stack Exchange. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-Chloro-3-phenyl-propionitrile
Welcome to the technical support center dedicated to the catalytic synthesis of 2-Chloro-3-phenyl-propionitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. As a chiral halogenated nitrile, this compound is a valuable building block in medicinal chemistry, and its efficient and selective synthesis is of paramount importance.
This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory settings.
Section 1: Foundational Concepts - The Reaction Landscape
This section addresses the fundamental principles governing the synthesis of this compound.
Q1: What is the primary synthetic route to this compound?
The most direct and common method for synthesizing this compound is through the α-chlorination of its precursor, 2-phenylpropionitrile (also known as hydratroponitrile).[1] This reaction involves the selective introduction of a chlorine atom at the carbon atom adjacent to the nitrile group (the α-position). The key to this transformation is the generation of a carbanion (enolate) intermediate at the α-position, which then acts as a nucleophile.
Q2: What is the underlying mechanism of the α-chlorination of 2-phenylpropionitrile?
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The α-hydrogen of 2-phenylpropionitrile is acidic due to the electron-withdrawing effect of the adjacent nitrile group. A suitable base removes this proton to form a resonance-stabilized enolate intermediate. The stability of this intermediate is crucial for the reaction to proceed.
-
Electrophilic Attack: The generated enolate is nucleophilic and readily attacks an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form the desired this compound product.
The choice of base, catalyst, and chlorinating agent is critical for controlling the reaction's efficiency and selectivity.
Caption: Troubleshooting workflow for low or no reaction conversion.
Q9: Problem: I'm observing a low yield of the desired product despite full consumption of my starting material.
This indicates that side reactions are dominating. Key culprits include:
-
Over-chlorination: The product, this compound, can be deprotonated and chlorinated a second time if a second α-hydrogen is available, which is not the case here. However, other positions might be reactive under harsh conditions. A more common issue is dichlorination if the starting material was not pure 2-phenylpropionitrile but contained some phenylacetonitrile.
-
Nitrile Hydrolysis: Under strongly basic conditions, particularly at elevated temperatures, the nitrile group can hydrolyze to the corresponding amide and subsequently to the carboxylic acid. [2]This consumes the base and starting material.
-
Catalyst Poisoning: Certain side reactions can generate species that deactivate the catalyst. For instance, hydrolysis of the substrate can lead to catalyst poisoning. [3] Solution: Lower the reaction temperature, ensure slow addition of the chlorinating agent, and use a stoichiometric amount of the base and chlorinating agent.
Q10: Problem (Asymmetric Synthesis): I'm getting poor enantioselectivity (low e.e.). What factors should I optimize?
Low enantiomeric excess (e.e.) in a chiral synthesis points to a poorly organized transition state.
-
Temperature: This is the most critical factor. Lowering the reaction temperature (e.g., to 0°C or -20°C) often dramatically increases e.e. by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.
-
Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. Screen a library of related catalysts. For chiral PTCs, modifying the substituents on the Cinchona alkaloid backbone can have a profound impact.
-
Solvent: The polarity of the solvent affects the tightness of the ion pair between the catalyst and the enolate. A less polar solvent (e.g., toluene, xylene) often leads to a tighter ion pair and better stereochemical communication, resulting in higher e.e.
-
Base Concentration: The nature and concentration of the base can influence the aggregation state of the catalyst and substrate at the interface, thereby affecting selectivity.
Section 4: Frequently Asked Questions (FAQs)
Q11: Which chlorinating agent is best?
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent. It is generally considered milder and often provides better selectivity for mono-chlorination. It is an excellent first choice.
-
Sulfuryl Chloride (SO₂Cl₂): A powerful liquid chlorinating agent. It can be less selective and may lead to more side products if not used carefully. It often requires lower temperatures.
Q12: How critical is solvent choice?
Solvent choice is highly critical, especially for asymmetric reactions. For standard PTC reactions, solvents like toluene, chlorobenzene, or dichloromethane are common. [3]The key is that the solvent must dissolve the substrate and the catalyst-enolate complex but not be miscible with the aqueous phase. For asymmetric variants, nonpolar solvents are often preferred to maximize chiral induction.
Q13: How do I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of conversion and for identifying byproducts. [4]* High-Performance Liquid Chromatography (HPLC): For non-volatile compounds. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of the product. [5]
Section 5: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical reaction.
Protocol 1: General Procedure for α-Chlorination using Phase-Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropionitrile (1.0 eq.).
-
Reagents: Add toluene (5 mL per 1 mmol of substrate) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq.).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).
-
Chlorination: Cool the vigorously stirring mixture to 0-5°C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or GC every hour.
-
Work-up: Once the starting material is consumed, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation. [6]
Protocol 2: Screening Protocol for Chiral Catalyst Optimization
-
Parallel Setup: Prepare several small-scale reactions in parallel (e.g., in 4 mL vials).
-
Standard Conditions: To each vial, add the substrate (1.0 eq.), a nonpolar solvent (e.g., toluene), and the chosen base (e.g., solid potassium carbonate or a concentrated aqueous solution of CsOH).
-
Catalyst Addition: To each vial, add a different chiral catalyst (0.01 - 0.10 eq.) from your library.
-
Initiation: Cool all vials to the desired screening temperature (e.g., 0°C). Add the chlorinating agent (e.g., NCS, 1.1 eq.) to each vial.
-
Analysis: After a set time (e.g., 24 hours), quench a small aliquot from each reaction, filter, and directly analyze by chiral HPLC to determine conversion and enantiomeric excess.
-
Optimization: Select the most promising catalyst(s) and further optimize by varying temperature, solvent, and base.
References
- Preparation method for 2-phenylpropionic acid.
- A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis. Benchchem.
- 2-phenylpropionic acid. Organic Syntheses Procedure.
- Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints.
- Reactions of Nitriles. Chemistry Steps.
- Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer c
- Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. AWS.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- PTC Cyan
- 2 - Organic Syntheses Procedure. Organic Syntheses.
- Lewis Acid Catalyzed Nitrile Synthesis
- A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal. Benchchem.
- Metal/Non-Metal Catalyzed Activ
- 20.7: Chemistry of Nitriles. LibreTexts.
- Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
- Enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes. Royal Society of Chemistry.
- New Trends in Asymmetric C
- An Unsupervised Machine Learning Workflow for Assigning and Predicting Generality in Asymmetric C
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
- 2-CHLORO-3-PHENYLPROPIONITRILE | 17849-62-6. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-phenyl-propionitrile and 2-Bromo-3-phenyl-propionitrile in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. In the realm of nucleophilic substitution reactions, the choice of the leaving group is paramount. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-chloro-3-phenyl-propionitrile and 2-bromo-3-phenyl-propionitrile. By examining the fundamental principles of their chemical reactivity and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Executive Summary
In nucleophilic substitution reactions, 2-bromo-3-phenyl-propionitrile consistently demonstrates superior reactivity compared to its chloro-analog, this compound. This heightened reactivity is fundamentally attributed to the superior leaving group ability of the bromide ion (Br⁻) relative to the chloride ion (Cl⁻). Consequently, reactions with the bromo-derivative typically proceed at a faster rate, often leading to higher yields and allowing for milder reaction conditions. This can be a significant advantage in complex, multi-step syntheses where maximizing efficiency and minimizing side-product formation are crucial.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for these secondary benzylic halides, are critically dependent on the facility with which the leaving group departs.[1] A good leaving group is a species that is stable in its anionic form. The stability of the halide ions increases down the group in the periodic table, following the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]
This trend is a consequence of two primary factors:
-
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion is a weaker base than the chloride ion. This lower basicity indicates that the bromide ion is more stable on its own and therefore a more effective leaving group.
-
Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction, thereby lowering the activation energy and increasing the reaction rate.
The interplay of these factors dictates that the carbon-bromine (C-Br) bond is weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond in the transition state of a nucleophilic attack.
Reactivity Comparison: A Data-Driven Perspective
Consider the analogous case of 2-halo-2-phenylacetic acids, which are structurally similar to the title compounds. In the synthesis of the antiplatelet agent clopidogrel, the use of a bromo-intermediate has been reported to significantly enhance the yield of the key N-alkylation step compared to the chloro-analog. This provides strong industrial evidence for the practical advantages of the bromo-derivative.
The following table summarizes the expected and observed reactivity trends based on established principles and analogous experimental data:
| Feature | This compound | 2-Bromo-3-phenyl-propionitrile | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and more polarizable than chloride. |
| Relative Reactivity | Lower | Higher | The C-Br bond is weaker and more easily broken in the SN2 transition state. |
| Reaction Rate | Slower | Faster | Lower activation energy due to the better leaving group. |
| Typical Yields | Moderate to Good | Good to Excellent | Faster reaction kinetics often lead to higher conversion and fewer side reactions. |
| Reaction Conditions | May require more forcing conditions (higher temperatures, longer reaction times) | Generally amenable to milder reaction conditions | The inherent reactivity of the substrate allows for less stringent parameters. |
Experimental Protocols
To provide a practical context for the reactivity differences, this section outlines representative experimental protocols for the synthesis of the starting materials and a subsequent nucleophilic substitution reaction.
Synthesis of Starting Materials
A common and efficient route to 2-halo-3-phenyl-propionitriles is the addition of the corresponding hydrogen halide to cinnamonitrile (3-phenylpropenenitrile).
This procedure is analogous to the well-established hydrobromination of cinnamic acid.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve cinnamonitrile (1 equiv.) in a suitable anhydrous solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen bromide gas through the solution for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The synthesis of the chloro-analog can be achieved through a similar hydrochlorination reaction.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve cinnamonitrile (1 equiv.) in a suitable solvent like glacial acetic acid in a pressure-rated flask.
-
Cool the solution to 0 °C.
-
Introduce anhydrous hydrogen chloride gas into the flask and seal the vessel.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC).
-
Upon completion, carefully vent the excess HCl gas.
-
Work-up the reaction mixture by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography.
-
Comparative Nucleophilic Substitution with Sodium Azide
To illustrate the difference in reactivity, a comparative experiment using a common nucleophile, sodium azide, can be performed. The bromo-derivative is expected to react significantly faster.
-
Reaction Scheme:
Caption: Workflow for the nucleophilic substitution reaction.
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1 equiv.) and 2-bromo-3-phenyl-propionitrile (1 equiv.) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: To each flask, add sodium azide (1.2 equiv.) portion-wise with stirring.
-
Reaction: Heat both reaction mixtures to 50 °C and monitor the progress of each reaction independently by TLC or GC at regular time intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed (or after a set period, e.g., 4 hours, for comparison), cool the reaction mixtures to room temperature. Pour each mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification and Analysis: Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Characterize the product, 2-azido-3-phenyl-propionitrile, by NMR, IR, and mass spectrometry, and determine the isolated yield for each reaction.
Expected Outcome: The reaction with 2-bromo-3-phenyl-propionitrile will proceed to completion significantly faster than the reaction with the chloro-analog. This will be evident from the TLC/GC analysis showing a more rapid disappearance of the starting material. Consequently, after the same reaction time, the isolated yield of the azido product will be substantially higher from the bromo-starting material.
Mechanistic Considerations and Causality
The observed difference in reactivity is a direct manifestation of the principles of chemical kinetics and the nature of the SN2 transition state.
Caption: The SN2 transition state.
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. The stability of this transition state is a key determinant of the reaction rate.
With bromide as the leaving group, the greater polarizability and weaker C-Br bond contribute to a more stable transition state with a lower energy of activation. The negative charge is more effectively dispersed, and the bond to the leaving group is more easily broken. Conversely, the less polarizable chloride ion and the stronger C-Cl bond result in a higher energy transition state, leading to a slower reaction.
Conclusion and Recommendations
For synthetic applications requiring nucleophilic substitution at the 2-position of a 3-phenyl-propionitrile scaffold, 2-bromo-3-phenyl-propionitrile is the demonstrably superior reagent in terms of reactivity. Its use can lead to faster reaction times, higher yields, and the feasibility of employing milder reaction conditions. This is particularly advantageous when dealing with sensitive functional groups or in the later stages of a complex synthesis where efficiency is paramount.
While this compound is a viable substrate and may be more cost-effective in some instances, researchers must be prepared to employ more forcing conditions to achieve comparable results. The choice between the two reagents will ultimately depend on a careful consideration of the specific reaction, the desired outcome, and economic factors. However, from a purely chemical reactivity standpoint, the bromo-derivative offers a clear and predictable advantage.
References
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Loudon, G. M. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. University of Colorado Boulder. Retrieved from [Link]
-
Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
- Process for preparing (R)-2-bromo-3-phenyl-propionic acid. (n.d.). Google Patents.
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.
- Synthesis method of cinnamate, cinnamonitrile, cinnamamide and derivative thereof. (n.d.). Google Patents.
-
ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (2014). ACS Publications. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2008). ResearchGate. Retrieved from [Link]
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The Pivotal Role of the Nitrile Warhead: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-phenyl-propionitrile Analogs as Cysteine Protease Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can dramatically influence a molecule's therapeutic potential. Among these, the nitrile moiety has emerged as a particularly effective "warhead" for the covalent inhibition of enzymes, especially cysteine proteases. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-3-phenyl-propionitrile analogs, a scaffold with significant promise in the development of potent and selective enzyme inhibitors. Drawing upon experimental data from analogous nitrile-containing inhibitors, we will dissect the critical structural features that govern their biological activity, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Nitrile Group as a Covalent Modifier
The nitrile group (-C≡N), with its electrophilic carbon atom, is an adept functional group for forming reversible covalent bonds with the nucleophilic thiol group of cysteine residues found in the active sites of many proteases. This interaction leads to the formation of a thioimidate adduct, effectively inhibiting the enzyme's catalytic activity.[1][2] The this compound scaffold provides a versatile platform for exploring and optimizing these interactions. The core structure comprises a phenyl ring, which can be systematically modified to probe interactions with the enzyme's S-pockets, a chloro-substituted carbon that influences stereochemistry and reactivity, and the crucial nitrile warhead.
The Target: Cysteine Proteases
Cysteine proteases, such as the cathepsins, are a class of enzymes that play critical roles in various physiological and pathological processes, including bone remodeling, immune responses, and cancer progression.[3][4] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The design of specific inhibitors for these enzymes is a key focus in medicinal chemistry. This guide will primarily draw on data from inhibitors of cathepsin K and cathepsin C, as they represent well-studied examples of cysteine proteases targeted by nitrile-containing compounds.[3][5][6]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are dictated by a delicate interplay of electronic and steric factors. We will now explore the impact of modifications at key positions of the scaffold.
The Phenyl Ring (P2 Position Analogue): Probing the S2 Pocket
The phenyl ring of the this compound scaffold can be considered analogous to the P2 residue of a peptide substrate, which typically binds in the S2 pocket of the protease. Modifications to this ring can significantly impact binding affinity and selectivity.
-
Substitution Pattern and Electronic Effects: The introduction of substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule. For instance, in a series of (Z)-2,3-diphenylacrylonitrile analogs evaluated for anticancer activity, electron-donating groups at the para-position of one of the phenyl rings were found to be more favorable for improved cytotoxic activity, while electron-withdrawing groups were unfavorable.[7] This suggests that increasing the electron density of the aromatic ring can enhance interactions within the S2 pocket.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved potency and pharmacokinetic properties. While specific data for this compound is limited, studies on related scaffolds often explore such modifications to optimize interactions with the target enzyme.
The Propionitrile Backbone: The Role of the Chloro Substituent and Stereochemistry
The stereochemistry at the α-carbon (bearing the chlorine atom) is crucial for the correct orientation of the nitrile warhead within the active site. The chlorine atom itself can influence the electrophilicity of the nitrile carbon and may also participate in interactions with the enzyme.
-
Stereoselectivity: The precise spatial arrangement of the phenyl group, the nitrile, and the chloro substituent is critical for effective binding. In many enzyme-inhibitor interactions, only one enantiomer exhibits significant activity.
The Nitrile Warhead: The Key to Covalent Inhibition
The nitrile group is the cornerstone of the inhibitory activity of these compounds. Its reactivity and presentation to the catalytic cysteine are paramount.[8]
-
Reversible Covalent Inhibition: The nitrile group forms a reversible covalent bond with the active site cysteine, leading to a stable but not permanent inhibition.[9][10] This reversibility can be advantageous in terms of reducing off-target effects and potential toxicity associated with irreversible inhibitors.
-
Modulation of Reactivity: The electrophilicity of the nitrile carbon can be fine-tuned by the electronic effects of neighboring substituents. The presence of the electron-withdrawing chlorine atom in the this compound scaffold is expected to enhance the reactivity of the nitrile warhead.
Comparative Analysis of Inhibitory Potency
To illustrate the principles of SAR, the following table summarizes the inhibitory activities of a series of dipeptidyl nitrile inhibitors against Cathepsin C. While not direct analogs of this compound, they share the core feature of a nitrile warhead and demonstrate how structural modifications impact potency.
| Compound | P2 Moiety | P1 Moiety | Cathepsin C IC50 (nM) |
| 1 | Boc-Phe | H | >10000 |
| 2 | Cbz-Phe | Abu-CN | 10 |
| 3 | Cbz-Tyr(OMe) | Abu-CN | 25 |
| 4 | Cbz-Hph | Abu-CN | 15 |
| 5 | Cbz-Phe | Gly-CN | 1000 |
Data adapted from a study on dipeptidyl nitrile cathepsin C inhibitors.[5]
Interpretation of the Data:
-
Importance of the P2 Group: The data clearly shows that the nature of the P2 moiety significantly influences the inhibitory potency. A bulky, hydrophobic group like the Cbz-protected phenylalanine (in compounds 2, 4, and 5) is generally favored.
-
Impact of the P1 Moiety: The structure of the P1 amino acid nitrile is also critical. The aminobutyronitrile (Abu-CN) in compounds 2, 3, and 4 leads to much higher potency compared to the glycinonitrile (Gly-CN) in compound 5.[5] This highlights the importance of the group adjacent to the nitrile warhead for optimal positioning and interaction within the S1 pocket.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
General Synthesis of 2-Chloro-3-arylpropionitrile Analogs
A general synthetic route to 2-bromo-2-chloro-3-arylpropanenitriles involves the Meerwein reaction of 2-chloroacrylonitrile with various aryldiazonium salts, catalyzed by copper(II) bromide.[11] Subsequent modifications of the aryl ring can be achieved through standard aromatic substitution reactions.
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory potency of the synthesized analogs is typically determined using an in vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific cysteine protease (e.g., Cathepsin K).
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Key structural components of this compound and their influence on biological activity.
Caption: A typical experimental workflow for SAR studies of enzyme inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cysteine protease inhibitors. The structure-activity relationships discussed in this guide, drawn from analogous nitrile-containing compounds, underscore the importance of systematic modifications to the phenyl ring and the propionitrile backbone to achieve high potency and selectivity. The nitrile warhead, through its ability to form a reversible covalent bond with the catalytic cysteine, is a key determinant of the inhibitory mechanism.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound analogs. Such studies, guided by the principles outlined in this guide, will undoubtedly contribute to the development of new and effective therapeutics for a range of diseases.
References
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Gülerman, N. F., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 791-803. [Link]
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Harvey, J. A., et al. (2022). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 10, 936358. [Link]
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Gütschow, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Journal of Medicinal Chemistry, 65(5), 4148-4162. [Link]
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Bräse, S., et al. (2018). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. European Journal of Organic Chemistry, 2018(39), 5434-5443. [Link]
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Ghafoori, H., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 1-17. [Link]
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Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106085. [Link]
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Jaishankar, P., et al. (2021). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Journal of Medicinal Chemistry, 64(15), 11078-11090. [Link]
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Guay, D., et al. (2005). In Vivo Inhibition of Serine Protease Processing Requires a High Fractional Inhibition of Cathepsin C. Journal of Biological Chemistry, 280(43), 36357-36367. [Link]
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Stewart, J. T., & Deters, D. W. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244-1245. [Link]
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Ferreira, R. S., et al. (2018). Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. Molecules, 23(10), 2636. [Link]
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Gülerman, N. F., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 791-803. [Link]
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MDPI. (2023). Enzyme Inhibitors: Design, Synthesis and Biological Evaluation, 2nd Edition. [Link]
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Cilibrizzi, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2535. [Link]
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Ali, M. A., et al. (2015). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3594-3598. [Link]
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Korkmaz, B., et al. (2020). Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS? Frontiers in Immunology, 11, 1726. [Link]
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Cilibrizzi, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2535. [Link]
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Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
